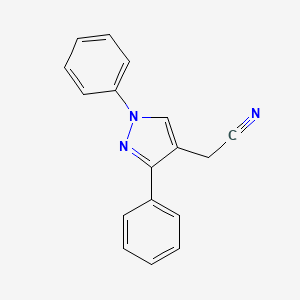
(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile
概要
説明
(1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising biological activities.
作用機序
Target of Action
The primary target of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile is the BRAF V600E . This protein is a mutant form of the BRAF protein, which plays a key role in regulating the MAPK/ERK signaling pathway. This pathway is crucial for cell division and differentiation .
Mode of Action
This compound interacts with its target by inhibiting the activity of the BRAF V600E protein . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell division and differentiation .
Biochemical Pathways
The compound primarily affects the MAPK/ERK signaling pathway . By inhibiting the BRAF V600E protein, it disrupts the normal functioning of this pathway, leading to downstream effects on cell division and differentiation .
Pharmacokinetics
It’s mentioned that the compound exhibits promising cytotoxic activity against human breast cancer cell line (mcf-7) at various concentrations . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of the BRAF V600E protein by this compound leads to disruption of the MAPK/ERK signaling pathway . This disruption can lead to changes in cell division and differentiation, potentially leading to cell death . This is why the compound shows promising cytotoxic activity against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile typically involves the reaction of 1,3-diphenyl-1H-pyrazole with acetonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) to facilitate the reaction . The reaction is usually carried out at room temperature, resulting in high yields and purity of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
類似化合物との比較
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Celecoxib: A pyrazole-based nonsteroidal anti-inflammatory drug (NSAID).
Pyrazofurin: An antiviral and antitumor agent.
Uniqueness: (1,3-Diphenyl-1H-pyrazol-4-YL)-acetonitrile stands out due to its unique structural features and broad spectrum of biological activities. Unlike some similar compounds, it exhibits a combination of antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile candidate for further research and development .
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-11-15-13-20(16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQEFRYVJBRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)
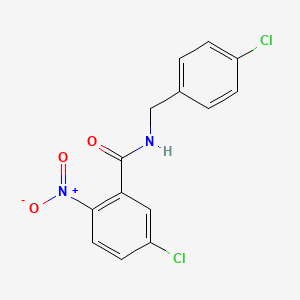
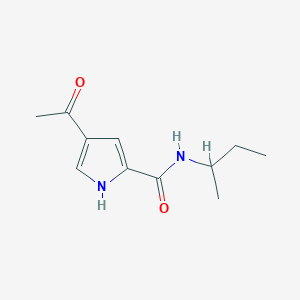
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3037550.png)
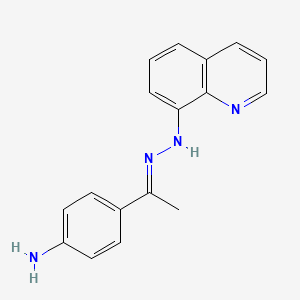
![7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)
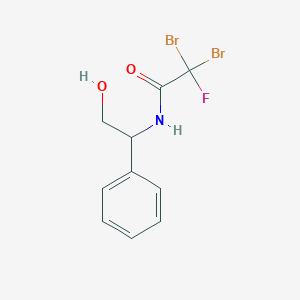
![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)
![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)
![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
